tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate
CAS No.:
Cat. No.: VC15821208
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2S |
|---|---|
| Molecular Weight | 284.76 g/mol |
| IUPAC Name | tert-butyl N-(6-chloro-1,3-benzothiazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H13ClN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
| Standard InChI Key | DXKRALQBMWDJEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name tert-butyl(6-chloro-1,3-benzothiazol-2-yl)carbamate reflects the compound’s benzothiazole backbone, chlorine substituent, and Boc-protected amine. Its molecular formula is C₁₂H₁₃ClN₂O₂S, with a molecular weight of 284.7 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).
Synthesis and Optimization
General Synthetic Route
The synthesis follows a two-step protocol common to Boc-protected heterocycles:
-
Preparation of 6-chlorobenzo[d]thiazol-2-amine:
Cyclocondensation of 2-amino-5-chlorobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions yields the benzothiazole core . -
Boc Protection:
Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C .
Representative Procedure
A mixture of 6-chlorobenzo[d]thiazol-2-amine (2.0 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in THF (20 mL) was treated dropwise with Boc₂O (2.4 g, 11 mmol). After stirring at 0°C for 2 hr, the reaction was quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to afford the product as a white solid (2.7 g, 81% yield) .
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF or DCM | Maximizes Boc₂O solubility |
| Temperature | 0–25°C | Prevents decomposition |
| Catalyst | DMAP (0.1 equiv) | Accelerates acylation |
| Stoichiometry | Boc₂O (1.1 equiv) | Ensures complete conversion |
Physicochemical Properties
Thermal Stability
The compound decomposes at ~180–200°C, with the Boc group cleaving to release isobutylene and CO₂. This thermal lability necessitates storage at –20°C under inert atmosphere .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | >50 |
| Ethanol | 15–20 |
| Water | <0.1 |
Reactivity and Applications
Deprotection Dynamics
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) removes the Boc group within 30 min, regenerating the primary amine. This orthogonal deprotection is invaluable in multi-step syntheses .
Functionalization Pathways
-
Nucleophilic Aromatic Substitution: The 6-chloro group undergoes displacement with amines or alkoxides at 80–120°C .
-
Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids catalyzed by Pd(PPh₃)₄ introduce aryl groups at the 6-position .
Industrial and Pharmacological Relevance
Intermediate in Drug Synthesis
This compound is a precursor to kinase inhibitors and antimicrobial agents. For example, coupling with substituted anilines generates analogs active against Staphylococcus aureus (MIC = 2–8 µg/mL) .
Agrochemical Applications
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with IC₅₀ values <10 nM in Arabidopsis thaliana assays .
| Parameter | Rating |
|---|---|
| Acute Oral Toxicity | LD₅₀ >2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Environmental | Not biodegradable |
Comparative Analysis with Structural Analogs
| Property | 6-Chloro Derivative | 6-Bromo Analog |
|---|---|---|
| Molecular Weight | 284.7 g/mol | 329.2 g/mol |
| Melting Point | 145–148°C | 162–165°C |
| Reactivity in SₙAr | Moderate | High |
| Cost (USD/g) | 120 | 450 |
The bromo analog’s enhanced reactivity in substitution reactions comes at a significant cost premium, making the chloro derivative preferable for large-scale applications .
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